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Compound of Interest

Compound Name: ethyl 3-oxohept-6-enoate

Cat. No.: B103040 Get Quote

Ethyl 3-oxohept-6-enoate is a β-keto ester distinguished by the presence of a terminal alkene.

This unique combination of functional groups—a reactive dicarbonyl system and a readily

functionalizable C-C double bond—renders it a powerful precursor for the synthesis of complex

molecular architectures, including substituted ketones and various heterocyclic systems

relevant to the pharmaceutical and flavor industries.[1][2] Its utility stems from the distinct and

often orthogonal reactivity of its two key moieties.

The core of its reactivity lies within the β-keto ester group, which features a highly acidic active

methylene group positioned between two carbonyl functionalities.[1][3] This structural feature

facilitates the facile formation of a resonance-stabilized enolate, a potent carbon nucleophile

that underpins many of the molecule's fundamental transformations.

Table 1: Physicochemical Properties of Ethyl 3-oxohept-6-enoate

Property Value

CAS Number 17605-06-0[4]

Molecular Formula C₉H₁₄O₃[4]

Molecular Weight 170.21 g/mol [4][5]

Appearance Colorless to pale yellow liquid

Boiling Point 110 - 112 °C at 15 mmHg[1]
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Core Reactivity: The Active Methylene and Enolate
Formation
The chemistry of ethyl 3-oxohept-6-enoate is dominated by the β-dicarbonyl motif. The

protons on the C-2 carbon, situated between the ketone and ester carbonyls, exhibit enhanced

acidity (pKa ≈ 11 in DMSO) compared to simple ketones or esters. This is due to the inductive

electron-withdrawing effect of both carbonyl groups and, more importantly, the ability of the

conjugate base—the enolate—to delocalize the negative charge across the O=C-C-C=O

system.[3]

This facile deprotonation allows for the generation of a stable, soft nucleophile even with mild

bases, which is central to its role in carbon-carbon bond formation.

Caption: Keto-enol tautomerism and resonance-stabilized enolate formation.

Key Synthetic Transformations and Protocols
Synthesis via Acetoacetic Ester Alkylation
A primary route to ethyl 3-oxohept-6-enoate is the classic acetoacetic ester synthesis. This

involves the alkylation of the ethyl acetoacetate enolate with an appropriate allyl halide. The

causality behind this choice is the high acidity of the α-hydrogens of ethyl acetoacetate and the

excellent reactivity of allyl bromide as an electrophile in SN2 reactions.[6]

Experimental Protocol: Synthesis of Ethyl 3-oxohept-6-enoate

Enolate Formation: In a flame-dried, three-necked round-bottom flask under an inert argon

atmosphere, dissolve sodium ethoxide (1.1 eq.) in anhydrous ethanol. Cool the solution to 0

°C in an ice bath.

Addition of β-Keto Ester: Add ethyl acetoacetate (1.0 eq.) dropwise to the stirred ethoxide

solution. Maintain the temperature at 0 °C and stir for 30 minutes to ensure complete enolate

formation.

Alkylation: Add allyl bromide (1.05 eq.) dropwise to the reaction mixture. After addition,

remove the ice bath and allow the reaction to warm to room temperature, then heat to reflux

for 2-4 hours. Monitor the reaction's progress by TLC.
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Work-up: Cool the mixture to room temperature and remove the ethanol under reduced

pressure. Partition the residue between diethyl ether and water.

Purification: Wash the organic layer with brine, dry over anhydrous magnesium sulfate

(MgSO₄), filter, and concentrate in vacuo. Purify the crude product by vacuum distillation to

yield ethyl 3-oxohept-6-enoate.
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Caption: Workflow for the synthesis of ethyl 3-oxohept-6-enoate.

C-C Bond Formation: The Michael Addition
The enolate of ethyl 3-oxohept-6-enoate is an effective Michael donor, capable of undergoing

1,4-conjugate addition to α,β-unsaturated carbonyl compounds (Michael acceptors).[7][8] This

reaction is a powerful tool for constructing 1,5-dicarbonyl systems, which are themselves

versatile synthetic intermediates.[9] The thermodynamic favorability of forming a new C-C

sigma bond at the expense of a C-C pi bond drives the reaction forward.[10]
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Experimental Protocol: Michael Addition to Methyl Vinyl Ketone

Enolate Formation: Dissolve ethyl 3-oxohept-6-enoate (1.0 eq.) in anhydrous ethanol in a

flask under an inert atmosphere. Cool the solution to 0 °C. Add a catalytic amount of sodium

ethoxide solution (0.1 eq.) dropwise and stir for 20 minutes.

Conjugate Addition: Add methyl vinyl ketone (1.1 eq., the Michael acceptor) dropwise,

ensuring the internal temperature remains below 5 °C.[2]

Reaction Progression: Allow the mixture to slowly warm to room temperature and stir

overnight (12-16 hours). Monitor for the disappearance of starting materials via TLC.

Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium

chloride. Extract the aqueous layer with ethyl acetate (3x).

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter,

and concentrate under reduced pressure. Purify the resulting 1,5-dicarbonyl adduct by

column chromatography on silica gel.
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Michael Addition Mechanism

Step 1: Enolate Formation

Step 2: 1,4-Conjugate Addition

Step 3: Protonation
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Caption: General mechanism of the base-catalyzed Michael Addition.

Synthesis of Ketones: Hydrolysis and Decarboxylation
A hallmark transformation of β-keto esters is their conversion to ketones through saponification

followed by decarboxylation.[11] This sequence provides a reliable method for synthesizing

substituted methyl ketones.[1] The process involves the hydrolysis of the ester to a β-keto acid,

which is thermally unstable and readily loses CO₂ through a cyclic transition state when heated

to furnish the final ketone product.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/product/b103040?utm_src=pdf-body-img
https://aklectures.com/lecture/claisen-condensation-and-related-reactions/alkylation-hydrolysis-and-decarboxylation-of-beta-keto-esters
https://pdf.benchchem.com/1581/Application_Notes_and_Protocols_Ethyl_3_oxoheptanoate_in_Flavor_and_Fragrance_Synthesis.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b103040?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocol: Synthesis of Hept-6-en-2-one

Saponification: To a solution of ethyl 3-oxohept-6-enoate (1.0 eq.) in ethanol, add an

aqueous solution of sodium hydroxide (5%, 2.0 eq.). Heat the mixture to reflux for 1-2 hours

until TLC indicates the consumption of the starting material.

Acidification & Decarboxylation: Cool the reaction mixture to room temperature and then

carefully acidify with 6M sulfuric acid in a well-ventilated fume hood.[1] Upon acidification,

vigorous evolution of carbon dioxide will occur. Gently heat the mixture (e.g., 50-60 °C) until

gas evolution ceases, indicating the completion of decarboxylation.

Work-up and Purification: Cool the mixture and extract with diethyl ether (3x). Combine the

organic layers, wash with saturated sodium bicarbonate solution and then brine. Dry over

anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation. The crude hept-6-

en-2-one can be purified by distillation.

Advanced Synthetic Applications: Intramolecular
Cyclizations
The bifunctional nature of ethyl 3-oxohept-6-enoate opens pathways to various intramolecular

cyclization reactions, forming cyclic ketones that are valuable scaffolds in natural product

synthesis and medicinal chemistry.

Intramolecular Ene-Type and Alkylation Reactions
Under Lewis acidic or radical conditions, the terminal alkene can engage with the enol or

enolate form of the β-keto ester. A Lewis acid-catalyzed intramolecular ene reaction, for

example, could proceed through coordination to the carbonyl oxygen, enhancing the acidity of

the α-proton and facilitating a concerted cyclization/proton-transfer event to form a

cyclopentane derivative.

A Gateway to Nazarov Cyclization Substrates
While not a direct substrate, ethyl 3-oxohept-6-enoate is a logical precursor to divinyl ketones

required for the Nazarov cyclization—a powerful 4π-electrocyclic reaction for synthesizing

cyclopentenones.[12][13] For instance, addition of a vinyl Grignard reagent to the ketone

carbonyl, followed by dehydration, would yield the requisite pentadienyl ketone substrate. The
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subsequent acid-catalyzed conrotatory ring closure furnishes the cyclopentenone ring system.

[14][15]
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Caption: Plausible pathway from ethyl 3-oxohept-6-enoate to a cyclopentenone.

Pauson-Khand Reaction Analogs
The Pauson-Khand reaction is a [2+2+1] cycloaddition of an alkene, an alkyne, and carbon

monoxide, typically mediated by a cobalt carbonyl complex, to form a cyclopentenone.[16][17]

[18] The terminal alkene in ethyl 3-oxohept-6-enoate makes it a suitable substrate for an

intermolecular Pauson-Khand reaction with an alkyne partner. This would allow for the

construction of highly functionalized bicyclic or complex cyclopentenone systems. The

intramolecular version is particularly powerful, though it would require the molecule to also

contain an alkyne.[19]

Conclusion
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Ethyl 3-oxohept-6-enoate is a synthetically versatile and valuable building block. Its reactivity

is governed by the interplay between its two primary functional groups: the nucleophilic enolate

derived from the β-keto ester moiety and the electrophilic/radical-accepting terminal alkene.

Mastery of its fundamental reaction mechanisms—including alkylation, conjugate addition, and

decarboxylation—provides chemists with a reliable toolkit for the synthesis of a diverse array of

acyclic and cyclic molecules. Furthermore, its potential as a precursor for more complex

transformations, such as the Nazarov and Pauson-Khand reactions, underscores its

significance for professionals in drug discovery and advanced organic synthesis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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